1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Novel Compound Synthesis
Research into similar chemical structures has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents has been reported, demonstrating strong DNA affinities and in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). These compounds highlight the potential of heterocyclic chemistry in discovering new treatments for infectious diseases.
Heterocyclic Chemistry in Drug Discovery
The exploration of heterocyclic compounds has proven crucial in drug discovery, particularly for identifying new therapeutic agents. The intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides demonstrates the utility of heterocyclic chemistry in synthesizing novel indolizinone-based compounds, which could serve as a blueprint for developing new pharmaceuticals (Ruiz et al., 2006).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscore the significance of heterocyclic compounds in cancer research. These compounds have demonstrated good anticancer activity against various cancer cell lines, indicating the potential for further development into anticancer therapies (Kumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-18(21-23-8-11-25-12-9-23)14-3-1-7-22(13-14)17-6-5-15(19-20-17)16-4-2-10-26-16/h2,4-6,10,14H,1,3,7-9,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXKHFEDMJWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide |
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